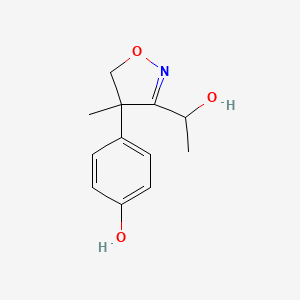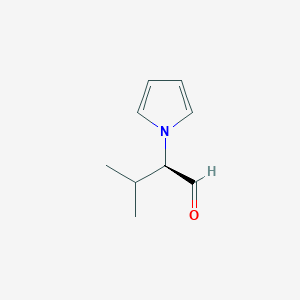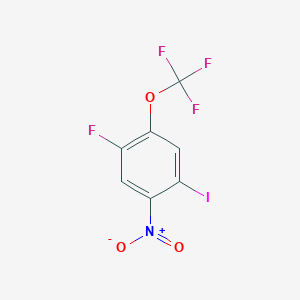
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene is a fluorinated aromatic compound with the molecular formula C7H2F4INO3 and a molecular weight of 350.99 g/mol . This compound is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a nitrobenzene ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common route includes:
Iodination: The selective iodination of the nitro-fluorobenzene intermediate.
Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques like crystallization and chromatography to achieve high purity standards required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro, fluoro, and iodo groups can be substituted under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The aromatic ring can be oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 5-Fluoro-2-iodo-4-(trifluoromethoxy)aniline.
Oxidation: Formation of carboxylic acids or quinones.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-iodonitrobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
4-Iodo-2-nitroanisole: Contains a methoxy group instead of trifluoromethoxy, affecting its chemical properties.
5-Fluoro-2-iodo-4-methoxynitrobenzene: Similar structure but with a methoxy group, leading to different physical and chemical characteristics.
Uniqueness
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene is unique due to the combination of fluorine, iodine, and trifluoromethoxy groups, which impart distinct electronic and steric effects. These features enhance its reactivity and make it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H2F4INO3 |
|---|---|
Molekulargewicht |
350.99 g/mol |
IUPAC-Name |
1-fluoro-4-iodo-5-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4INO3/c8-3-1-5(13(14)15)4(12)2-6(3)16-7(9,10)11/h1-2H |
InChI-Schlüssel |
FXIZESJTWAXEJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)OC(F)(F)F)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


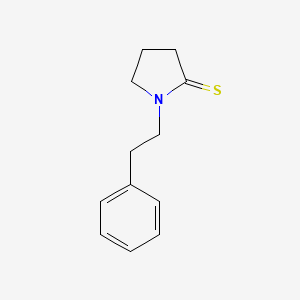
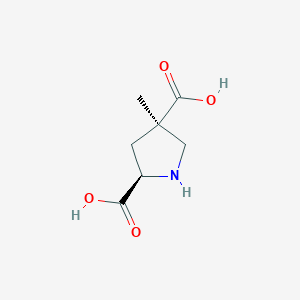
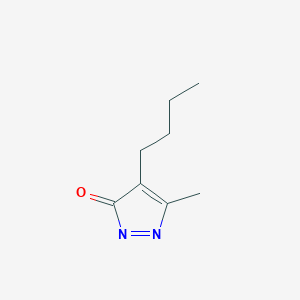
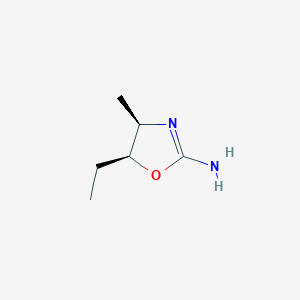
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)
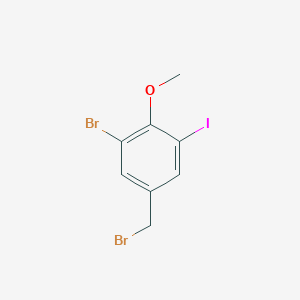
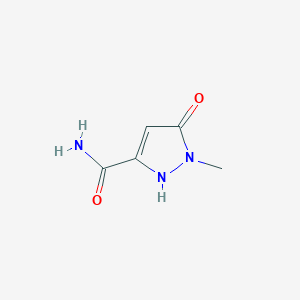
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)
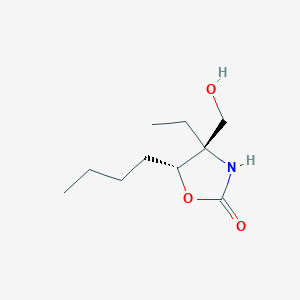
![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
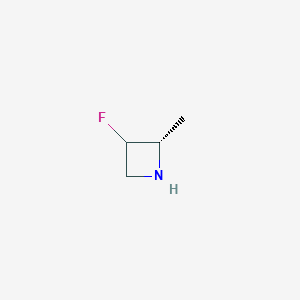
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
